2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
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Description
2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Drug-Drug Interactions
One study investigated the metabolism of a 5HT6 antagonist closely related to the specified compound, identifying its primary metabolic pathways and evaluating the impact of these pathways on drug-drug interactions (DDIs) with CYP3A inhibitors like ketoconazole. The research highlighted the unexpected low interaction between the compound and ketoconazole, attributed to a novel nonenzymatic pathway leading to the formation of benzenesulfinic acid, a major metabolite. This finding suggests potential applications in designing drugs with minimized DDIs, specifically for treatments targeting the central nervous system, such as Alzheimer’s disease (Sawant-Basak et al., 2018).
Synthesis of Key Intermediates for Therapeutic Agents
Another application involves the synthesis of key intermediates for the development of therapeutic agents. A study described an improved one-pot synthesis method for producing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the preparation of the anti-hypertensive drug Doxazosin. This process offers a more efficient route for synthesizing compounds that play a critical role in manufacturing drugs for treating conditions like hypertension and benign prostate hyperplasia, demonstrating the chemical's versatility in drug synthesis (Ramesh et al., 2006).
Development of Advanced Materials
Research into the synthesis of sulfonic acid-containing polybenzoxazine for applications in direct methanol fuel cells represents a novel application of compounds related to the specified chemical. The study focused on synthesizing a new benzoxazine monomer with sulfonic acid groups, aiming to improve the properties of proton exchange membranes. This research demonstrates the compound's potential applications in enhancing the efficiency and performance of fuel cells, a critical area for sustainable energy technologies (Yao et al., 2014).
properties
IUPAC Name |
2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-23-18-5-3-2-4-17(18)22-21(23)15-24-8-10-25(11-9-24)30(26,27)16-6-7-19-20(14-16)29-13-12-28-19/h2-7,14H,8-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGKTPZTDNMDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.